2,5-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide
Overview
Description
2,5-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide is an organic compound with the molecular formula C17H21NO4S and a molecular weight of 335.42 g/mol . This compound is characterized by the presence of methoxy groups at the 2 and 5 positions on the benzene ring, a phenylpropyl group attached to the nitrogen atom, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 3-phenylpropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 2,5-dimethoxybenzenesulfonyl chloride is added to a solution of 3-phenylpropylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
2,5-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group can enhance its binding affinity to certain proteins, while the methoxy and phenylpropyl groups can influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide: Similar structure but with methoxy groups at the 3 and 4 positions.
2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: Contains a morpholino group instead of a phenylpropyl group.
Uniqueness
2,5-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both methoxy and sulfonamide groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,5-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-21-15-10-11-16(22-2)17(13-15)23(19,20)18-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13,18H,6,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAWXBAPVRWFPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198323 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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